2-Phenyl-2H,4H-naphtho[1,2-D][1,3,2]dioxaborinine 2-Phenyl-2H,4H-naphtho[1,2-D][1,3,2]dioxaborinine
Brand Name: Vulcanchem
CAS No.: 59648-24-7
VCID: VC19544892
InChI: InChI=1S/C17H13BO2/c1-2-7-15(8-3-1)18-19-12-14-11-10-13-6-4-5-9-16(13)17(14)20-18/h1-11H,12H2
SMILES:
Molecular Formula: C17H13BO2
Molecular Weight: 260.1 g/mol

2-Phenyl-2H,4H-naphtho[1,2-D][1,3,2]dioxaborinine

CAS No.: 59648-24-7

Cat. No.: VC19544892

Molecular Formula: C17H13BO2

Molecular Weight: 260.1 g/mol

* For research use only. Not for human or veterinary use.

2-Phenyl-2H,4H-naphtho[1,2-D][1,3,2]dioxaborinine - 59648-24-7

Specification

CAS No. 59648-24-7
Molecular Formula C17H13BO2
Molecular Weight 260.1 g/mol
IUPAC Name 2-phenyl-4H-benzo[h][1,3,2]benzodioxaborinine
Standard InChI InChI=1S/C17H13BO2/c1-2-7-15(8-3-1)18-19-12-14-11-10-13-6-4-5-9-16(13)17(14)20-18/h1-11H,12H2
Standard InChI Key HGGSNIWZWMZXEQ-UHFFFAOYSA-N
Canonical SMILES B1(OCC2=C(O1)C3=CC=CC=C3C=C2)C4=CC=CC=C4

Introduction

2-Phenyl-2H,4H-naphtho[1,2-D] dioxaborinine is a complex organic compound that belongs to the class of dioxaborinines, which are boron-containing heterocycles. This compound is characterized by its unique molecular structure, featuring a naphtho[1,2-D] dioxaborinine core with a phenyl substituent. The molecular formula of this compound is C17H13BO2, and its molar mass is approximately 260.1 g/mol .

Synthesis and Applications

The synthesis of 2-Phenyl-2H,4H-naphtho[1,2-D] dioxaborinine typically involves the reaction of appropriate boron precursors with naphthalene derivatives. This compound is of interest in organic chemistry due to its potential applications in catalysis and as a precursor for the synthesis of other complex boron-containing compounds.

Research Findings and Potential Uses

Research on boron-containing heterocycles like 2-Phenyl-2H,4H-naphtho[1,2-D] dioxaborinine is ongoing, with a focus on their unique chemical properties and potential applications in materials science and pharmaceutical chemistry. These compounds can exhibit interesting optical and electronic properties, making them candidates for use in advanced materials.

Safety and Handling

Handling of 2-Phenyl-2H,4H-naphtho[1,2-D] dioxaborinine requires caution due to its potential reactivity and toxicity. It is essential to follow standard safety protocols when working with this compound, including the use of protective equipment and appropriate ventilation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator